Cas no 1807258-69-0 (3-Chloro-2-fluoro-5-iodotoluene)

3-Chloro-2-fluoro-5-iodotoluene Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-fluoro-5-iodotoluene
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- Inchi: 1S/C7H5ClFI/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
- InChI Key: TULRJQDWOPVYEI-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=C(C)C=1)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- XLogP3: 3.7
- Topological Polar Surface Area: 0
3-Chloro-2-fluoro-5-iodotoluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021Q2I-1g |
1-Chloro-2-fluoro-5-iodo-3-methylbenzene |
1807258-69-0 | 95% | 1g |
$288.00 | 2025-02-12 | |
Alichem | A010007217-500mg |
3-Chloro-2-fluoro-5-iodotoluene |
1807258-69-0 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010007217-250mg |
3-Chloro-2-fluoro-5-iodotoluene |
1807258-69-0 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010007217-1g |
3-Chloro-2-fluoro-5-iodotoluene |
1807258-69-0 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
3-Chloro-2-fluoro-5-iodotoluene Related Literature
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on 3-Chloro-2-fluoro-5-iodotoluene
Recent Advances in the Application of 3-Chloro-2-fluoro-5-iodotoluene (CAS: 1807258-69-0) in Chemical and Pharmaceutical Research
3-Chloro-2-fluoro-5-iodotoluene (CAS: 1807258-69-0) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.
One of the most notable advancements involving 3-Chloro-2-fluoro-5-iodotoluene is its utilization in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Researchers have demonstrated that the presence of multiple halogen substituents on the toluene scaffold enhances reactivity and selectivity, making it an ideal candidate for the synthesis of polyfunctionalized arenes. These reactions are pivotal in the construction of pharmaceutical intermediates, particularly for compounds targeting cancer and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists employed 3-Chloro-2-fluoro-5-iodotoluene as a key building block for the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The study reported that the compound's unique halogen pattern allowed for efficient diversification of the core structure, leading to improved pharmacokinetic properties and target binding affinity. The resulting inhibitors exhibited potent activity against BTK, a critical target in B-cell malignancies, with IC50 values in the low nanomolar range.
Another significant application of 3-Chloro-2-fluoro-5-iodotoluene lies in its role as a precursor for radiopharmaceuticals. Recent research has explored its use in the synthesis of iodine-123 and iodine-125 labeled compounds for positron emission tomography (PET) imaging. The compound's stability and reactivity under mild conditions make it an attractive candidate for radiolabeling, enabling non-invasive visualization of disease biomarkers in preclinical and clinical settings.
Despite its promising applications, challenges remain in the large-scale production and purification of 3-Chloro-2-fluoro-5-iodotoluene. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2024 study in Organic Process Research & Development described a novel continuous-flow synthesis method that achieved >85% yield while minimizing waste generation, representing a significant step forward in sustainable manufacturing practices for this important intermediate.
Looking ahead, researchers anticipate that 3-Chloro-2-fluoro-5-iodotoluene will continue to play a pivotal role in drug discovery, particularly in the development of next-generation targeted therapies. Its unique chemical properties and versatility make it an indispensable tool for medicinal chemists working to address unmet medical needs in oncology, immunology, and neurology. Future studies are expected to explore its potential in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design.
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